4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHQYKCNQTJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with 4-chlorobenzoic acid or its derivatives, which serve as the primary aromatic scaffold. The 5-methyl-1,2-oxazol-3-amine moiety is typically synthesized separately through cyclization reactions involving β-keto esters or nitrile oxides. Key precursors include:
Formation of 4-Chlorobenzoyl Chloride
4-Chlorobenzoic acid is converted to its acid chloride using or . The reaction is carried out under reflux conditions (70–80°C) for 2–3 hours, yielding 4-chlorobenzoyl chloride with >95% efficiency.
Amide Coupling with 5-Methyl-1,2-Oxazol-3-Amine
The acid chloride reacts with 5-methyl-1,2-oxazol-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine () is added to scavenge HCl, facilitating the nucleophilic attack by the amine.
Purification and Isolation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The typical yield ranges from 70% to 85%, depending on reaction scale and conditions.
Direct Coupling Using Carbodiimides
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-chlorobenzoic acid for coupling with the oxazole amine. This approach avoids handling corrosive acid chlorides but requires strict moisture control.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction time from hours to minutes. A study reported an 88% yield after 15 minutes using as the coupling agent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0–5 | 78 | 98 |
| THF | 25 | 65 | 95 |
| Acetonitrile | 40 | 58 | 92 |
Polar aprotic solvents like DCM favor high yields due to better solubility of intermediates.
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) : Increases yield by 12% through nucleophilic catalysis.
-
Molecular sieves (3Å) : Absorb moisture, preventing hydrolysis of acid chlorides.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Hydrolysis of Acid Chlorides
Exposure to moisture leads to undesired 4-chlorobenzoic acid. Solutions:
Oxazole Ring Instability
Prolonged heating above 100°C degrades the oxazole moiety. Mitigation:
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing with reduces costs by 40% but requires rigorous HCl scrubbing systems.
Waste Management
-
Neutralize acidic byproducts with aqueous NaHCO.
-
Recover solvents via fractional distillation (>90% efficiency).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
The compound has been extensively studied for its potential biological activities:
- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown inhibition zones against E. coli, S. aureus, and P. aeruginosa with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 64 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM . The mechanism involves oxidative stress and DNA damage pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties revealed that the compound effectively inhibited growth in multiple bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Evaluation
In a recent investigation into its anticancer properties, researchers found that the compound led to significant cell death in breast cancer cell lines through mechanisms involving apoptosis and oxidative stress .
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
- 4-Chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-68-2) Structural Difference: The methyl group is at position 3 of the oxazole ring instead of position 3. The molecular weight (236.65 g/mol) and formula (C₁₁H₉ClN₂O₂) remain similar ().
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Compound 1b)
Heterocyclic Ring Modifications
5-Chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-08-7)
- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Structural Difference: Features a dihydroxybenzylidene group and sulfonamide. Impact: The Schiff base structure enables metal chelation, which could be advantageous in designing enzyme inhibitors ().
Physicochemical Properties
Spectroscopic Data Comparison
Note: The absence of a sulfamoyl group in the parent compound reduces hydrogen-bonding interactions compared to analogs like Compound 54 ().
Crystallographic Data
- 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate Crystal System: Monoclinic, space group P21/n. Unit Cell Parameters: a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, β = 102.04° (). Hydrogen Bonding: Stabilized by N–H⋯O and O–H⋯O interactions, enhancing thermal stability.
Biological Activity
4-Chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The compound features a benzamide core with a chlorine atom and a 5-methyl-1,2-oxazole moiety. Its unique structure allows for diverse interactions with biological targets, contributing to its pharmacological potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study on related benzamide derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing oxazole rings have shown significant cytotoxicity in cancer models, suggesting that the oxazole moiety enhances biological activity by interacting with specific molecular targets involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that benzamide derivatives can inhibit the growth of several bacterial strains. The presence of the oxazole ring appears to contribute to this activity by enhancing the compound's lipophilicity and allowing better membrane penetration .
The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage or apoptosis in cancer cells. Additionally, the oxazole ring may facilitate binding to target proteins, increasing the compound's specificity and potency .
Study on Anticancer Activity
A study published in Molecular Medicine evaluated a series of oxazole-containing benzamides for their anticancer effects. The results indicated that specific compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents .
Antimicrobial Evaluation
In another investigation, a set of benzamide derivatives was screened for antibacterial activity using standard disc diffusion methods. Compounds similar to this compound showed notable inhibition zones against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 220.65 g/mol |
| IC50 (Cancer Cells) | Low micromolar range |
| Antimicrobial Activity | Effective against various strains |
Q & A
Q. What are the common synthetic routes for 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A typical method involves reacting sulfonamide derivatives (e.g., sulfamethoxazole) with benzoyl chloride in pyridine under reflux, yielding ~84% under conventional conditions and up to 89% via microwave-assisted synthesis . Key variables include solvent choice (DMF or pyridine), temperature, and catalyst presence. Microwave synthesis reduces reaction time and improves yield due to enhanced energy transfer .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- TLC : Use mobile phases like acetate/ethyl acetate–petroleum ether (9:1) for Rf value validation .
- IR Spectroscopy : Identify key peaks for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and S=O (~1350–1150 cm⁻¹) bonds .
- NMR : In ¹H-NMR, expect signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and NH protons (δ 10–12 ppm). ¹³C-NMR should show carbonyl carbons at ~165–170 ppm .
- Mass Spectrometry : Look for [M+H]⁺ and [M+Na]⁺ peaks to confirm molecular weight .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. For example, monoclinic crystals (space group P21/n) of a related benzamide derivative showed unit cell dimensions a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.04°, with Z = 4 . Refinement using SHELXL is recommended for high-resolution data. Hydrogen bonding networks (e.g., N–H⋯O) can be mapped to explain stability and solubility .
Q. What strategies optimize bioactivity through structural modifications of the 5-methyl-1,2-oxazol-3-yl moiety?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzene ring enhances electrophilicity and receptor binding .
- Docking Studies : Computational modeling (e.g., AutoDock Vina) against targets like EGFR (Table 4 in ) can predict binding affinities. Modifying the sulfonamide group improves hydrophobic interactions in the receptor pocket .
- Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole to assess activity against cancer cell lines .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates .
- Cross-Validation : Compare NMR data across studies; discrepancies in NH proton shifts may arise from solvent (DMSO vs. CDCl₃) or concentration effects .
- Crystallographic Refinement : Use SHELX software to resolve ambiguities in bond lengths or angles observed in SCXRD data .
Q. What role does this compound play in medicinal chemistry pipelines, particularly in target identification?
While direct data on this compound is limited, structurally analogous benzamides show promise as kinase inhibitors (e.g., BRD4 Inhibitor-24 ) and antimicrobial agents. Prioritize assays like:
- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.
Methodological Guidance
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Molecular Docking : Use Schrödinger Suite or GOLD to simulate binding to proteins (e.g., EGFR ).
- QSAR Models : Develop using MOE or RDKit to correlate substituent effects with bioactivity .
- MD Simulations : Run AMBER or GROMACS to study stability of ligand-receptor complexes over 100 ns trajectories.
Q. How can researchers validate the purity of synthesized batches for publication or further testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
